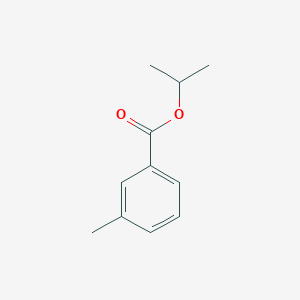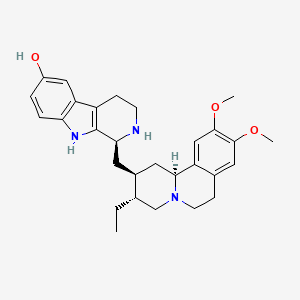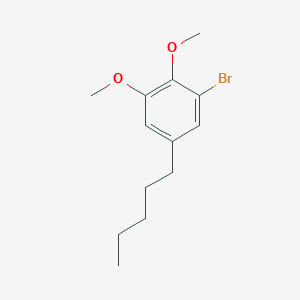![molecular formula C18H32N2O B14733300 N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide CAS No. 5934-23-6](/img/structure/B14733300.png)
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a nonanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide typically involves the reaction of 1-methylpyrrole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylpyrrole, which is dried with CaSO4 and then fractionally distilled from KOH . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-methyl-2-acetylpyrrole: A pyrrole derivative with similar structural features.
2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Another compound with a pyrrole ring and similar functional groups.
Uniqueness
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is unique due to its specific substitution pattern and the presence of a nonanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5934-23-6 |
|---|---|
分子式 |
C18H32N2O |
分子量 |
292.5 g/mol |
IUPAC名 |
N-[(1-methylpyrrol-2-yl)methyl]-N-propylnonanamide |
InChI |
InChI=1S/C18H32N2O/c1-4-6-7-8-9-10-13-18(21)20(14-5-2)16-17-12-11-15-19(17)3/h11-12,15H,4-10,13-14,16H2,1-3H3 |
InChIキー |
XNTDOZYPLKBPNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)N(CCC)CC1=CC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)




![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)

